Sulfaquinoxaline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. It exhibits activity against a broad spectrum of Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfaquinoxaline-d4 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the sulfaquinoxaline molecule. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the sulfaquinoxaline structure. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, followed by purification steps to isolate the deuterium-labeled product. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxymonosulfate in the presence of ferrous ions (Fe(II)).
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfaquinoxaline derivatives.
Scientific Research Applications
Sulfaquinoxaline-d4 is widely used in scientific research due to its deuterium labeling, which allows for the study of pharmacokinetics and metabolic profiles of drugs. Its applications include:
Mechanism of Action
Sulfaquinoxaline-d4 exerts its effects by inhibiting the enzyme dihydrofolate synthetase, which is essential for the synthesis of nucleic acids in bacteria and coccidia. This inhibition disrupts the nucleic acid synthesis, leading to the death of the microorganisms. The compound’s active peak against coccidia is at the second schizont stage, which is the fourth day of the coccidial life cycle .
Comparison with Similar Compounds
Sulfaquinoxaline-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline, used for similar purposes but without the benefits of deuterium labeling.
Sulfapyridine: Another sulfonamide used as an antimicrobial agent.
Sulfadiazine: A sulfonamide with similar antimicrobial properties.
2-Amino-quinoxaline: A structurally related compound used in various chemical reactions.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in studying drug metabolism and pharmacokinetics, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H12N4O2S |
---|---|
Molecular Weight |
304.36 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChI Key |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.